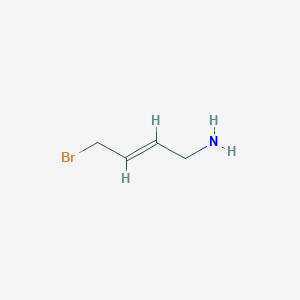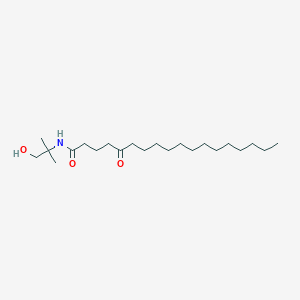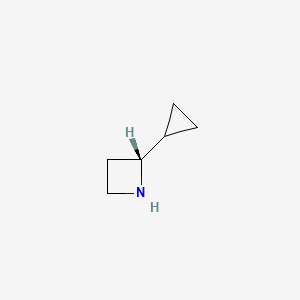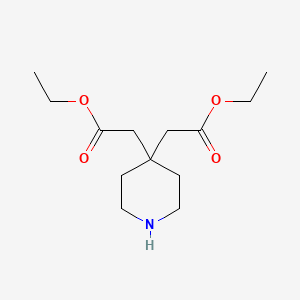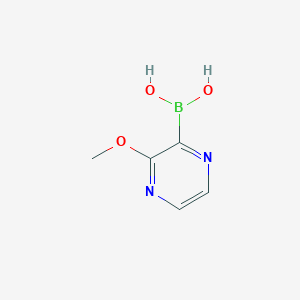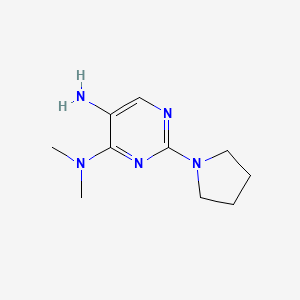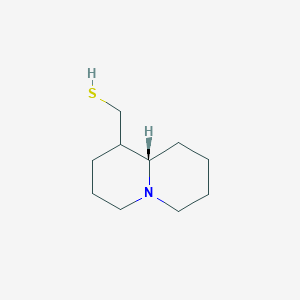
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol is a chiral compound with a unique structure that includes a quinolizidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Octahydro-2H-quinolizin-1-yl)methanethiol typically involves the following steps:
Formation of the Quinolizidine Ring: This can be achieved through a series of cyclization reactions starting from simple precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a thiol group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-(Octahydro-2H-quinolizin-1-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
Quinolizidine Alkaloids: Compounds such as sparteine and lupanine share the quinolizidine ring system but differ in their functional groups.
Thiols: Compounds like cysteine and glutathione contain thiol groups but have different overall structures.
Uniqueness
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol is unique due to its combination of a quinolizidine ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NS |
|---|---|
Peso molecular |
185.33 g/mol |
Nombre IUPAC |
[(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanethiol |
InChI |
InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9?,10-/m0/s1 |
Clave InChI |
IDJFQEVIICXDDP-AXDSSHIGSA-N |
SMILES isomérico |
C1CCN2CCCC([C@@H]2C1)CS |
SMILES canónico |
C1CCN2CCCC(C2C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
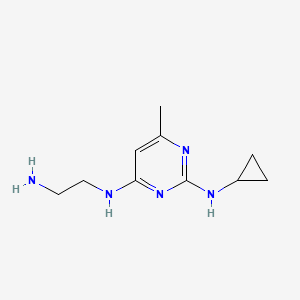
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

